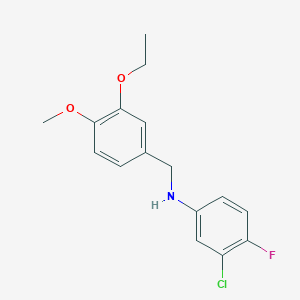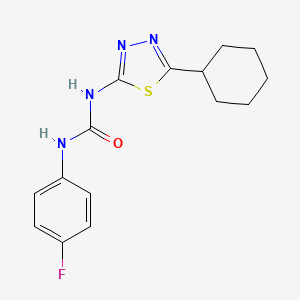![molecular formula C15H15NO2S2 B5757491 2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)
2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide, also known as MPSET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSET is a sulfonamide-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. It also has an effect on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been shown to have an effect on the central nervous system, including the regulation of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide in lab experiments is its high solubility in various solvents. This makes it easy to dissolve and use in experiments. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its effects on different types of cancer cells and its potential as an anticancer agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It can be synthesized using various methods and has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide can be synthesized using various methods. One of the most common methods is the reaction of 4-methylbenzenesulfonyl chloride with N-phenylethanethioamide in the presence of a base such as triethylamine. The reaction produces this compound as a white crystalline solid with a yield of up to 85%.
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-phenylethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c1-12-7-9-14(10-8-12)20(17,18)11-15(19)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIOKDLTHUQUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)
![8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5757457.png)
![9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5757460.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)


![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)

![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)
